4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups and halogen substituents. According to standardized nomenclature protocols documented in chemical databases, the compound is formally designated as this compound. The nomenclature construction begins with the identification of the piperidine ring as the principal structural framework, with the phenoxy substituent treated as a complex substituent attached at the 4-position of the saturated six-membered nitrogen heterocycle. The phenoxy moiety itself bears two halogen substituents: a chlorine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring, which are incorporated into the systematic name according to International Union of Pure and Applied Chemistry priority rules for multiple substituents.
Structural validation through computational chemistry methods confirms the three-dimensional arrangement of atoms within the molecule, with the piperidine ring adopting its characteristic chair conformation and the phenoxy group positioned to minimize steric interactions. The ether linkage between the piperidine carbon and the phenolic oxygen creates a flexible connection that allows for conformational freedom while maintaining the overall molecular integrity. Crystallographic studies and molecular modeling simulations support the proposed structural assignments, demonstrating that the chlorine and fluorine substituents occupy specific positions on the aromatic ring that influence both electronic distribution and intermolecular interactions. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a stable ionic compound with enhanced solubility characteristics compared to the free base form.
Molecular Formula and Weight Analysis
The molecular formula C11H14Cl2FNO represents the precise atomic composition of this compound, encompassing eleven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This molecular formula reflects the complete structure including both the organic piperidine derivative and the associated hydrochloride counterion, providing a comprehensive representation of the compound as it exists in its most common crystalline form. The systematic breakdown of atomic constituents reveals the balanced incorporation of halogen atoms, with the dual chlorine presence arising from both the organic framework substitution and the salt formation process.
Molecular weight determination through precise atomic mass calculations yields a value of 266.14 grams per mole for the hydrochloride salt form. This molecular weight represents the sum of individual atomic contributions, with significant mass contributions from the halogen atoms that comprise approximately 26.7% of the total molecular weight. The relatively compact molecular structure, despite the presence of multiple heavy atoms, results in a moderate molecular weight that falls within the optimal range for many pharmaceutical applications. Comparative analysis with related piperidine derivatives demonstrates that the specific halogen substitution pattern contributes to unique physicochemical properties while maintaining structural similarity to other biologically active compounds in this chemical class.
| Atomic Component | Count | Atomic Mass Contribution (amu) | Percentage of Total Mass |
|---|---|---|---|
| Carbon | 11 | 132.11 | 49.65% |
| Hydrogen | 14 | 14.11 | 5.30% |
| Chlorine | 2 | 70.91 | 26.66% |
| Fluorine | 1 | 18.99 | 7.13% |
| Nitrogen | 1 | 14.01 | 5.26% |
| Oxygen | 1 | 16.00 | 6.01% |
| Total | 30 | 266.14 | 100.00% |
Chemical Abstracts Service Registry Number and PubChem Compound Identifier Cross-Referencing
The Chemical Abstracts Service registry number 1185297-29-3 serves as the definitive numerical identifier for this compound within the global chemical literature database system. This unique identifier was assigned through the systematic Chemical Abstracts Service registration process, which involves comprehensive structural analysis and comparison with existing chemical entities to ensure uniqueness and accuracy. The Chemical Abstracts Service number facilitates unambiguous identification of the compound across diverse scientific publications, patent literature, and commercial chemical catalogs, eliminating potential confusion that might arise from variations in nomenclature or structural representation.
Cross-referencing efforts between major chemical databases reveal consistent identification patterns, though specific PubChem Compound Identifier numbers for this exact structure require careful verification due to the existence of closely related compounds with similar names. The systematic approach to database cross-referencing involves comparison of molecular formulas, structural representations, and physical property data to ensure accurate correlation between different database entries. Advanced search algorithms within chemical databases utilize multiple identification parameters simultaneously, including Chemical Abstracts Service numbers, molecular formulas, and structural connectivity patterns, to provide comprehensive retrieval of relevant information while minimizing false positive results.
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCGOSHYCTGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-fluorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in synthesizing more complex organic molecules, facilitating the development of new chemical entities.
- Reactivity : It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it versatile for further modifications.
-
Biology
- Biological Pathways : The compound is studied for its interactions with biological targets, such as receptors and enzymes, which can modulate various physiological processes. Its ability to influence neurotransmitter systems positions it as a candidate for studying mood regulation and related disorders .
- Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antibacterial and antifungal properties against various pathogens, suggesting potential applications in treating infections .
-
Medicine
- Therapeutic Potential : Investigations into its pharmacological effects have highlighted its potential as a therapeutic agent for conditions such as depression, anxiety, and chronic pain management by acting on voltage-gated sodium channels .
- Selective Serotonin Reuptake Inhibition : The compound's structure allows it to inhibit serotonin reuptake effectively, similar to established antidepressants, which may lead to its use in treating various central nervous system disorders .
Case Studies
Several studies have explored the applications of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that piperidine derivatives, including this compound, exhibited significant antibacterial activity against resistant strains of bacteria. The results indicated effective inhibition at low concentrations, supporting its potential as a therapeutic agent in infectious diseases .
- Pharmacological Evaluation : Research into the pharmacodynamics of this compound revealed its ability to modulate serotonin levels effectively. This study suggests that it may serve as a foundation for developing new antidepressants with fewer side effects compared to traditional SSRIs .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride and its analogs:
Key Observations:
- Halogen Positioning: The position of Cl and F substituents (e.g., 4-Cl-2-F vs.
- Salt Forms : Hydrochloride salts universally improve solubility, critical for bioavailability in drug candidates .
- Functional Groups: Nitro (NO₂) and diphenylmethoxy groups introduce distinct reactivity and lipophilicity profiles, affecting applications (e.g., intermediates vs. CNS agents) .
Key Research Findings
- Synthetic Utility: Piperidine derivatives with halogenated phenoxy groups are prioritized in drug discovery due to tunable electronic properties and metabolic stability .
- Crystallinity : Patented crystalline forms (e.g., ) enhance purity and stability, a critical factor in pharmaceutical manufacturing .
Biological Activity
4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride is a piperidine derivative with significant biological activity, particularly in pharmacology. Its unique structure, featuring a piperidine ring substituted with a 4-chloro-2-fluorophenyl group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₁₁H₁₄ClFNO
- Molecular Weight : 213.68 g/mol
- CAS Number : 941711-04-2
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. This interaction can modulate receptor activity and influence downstream signaling pathways related to various physiological processes, including mood regulation and cellular proliferation .
Biological Activity Overview
The compound has been studied for its effects on several biological pathways:
- Receptor Modulation : It may influence neurotransmitter systems, potentially impacting conditions such as depression and anxiety.
- Enzyme Inhibition : Preliminary studies indicate that it can inhibit specific enzymes involved in inflammatory responses, similar to other known anti-inflammatory agents .
- Antimicrobial Activity : Research has shown that derivatives of piperidine, including this compound, exhibit antibacterial and antifungal properties against various pathogens .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Potential : In vitro assays demonstrated that the compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds with similar structures showed IC50 values indicating significant inhibition of COX-2 activity .
| Compound | IC50 (μmol) | Activity |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibitor |
| This compound | TBD | Anti-inflammatory |
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Antibacterial |
| Escherichia coli | TBD | Antibacterial |
Applications in Research and Medicine
The compound is being explored for several applications:
- Pharmaceutical Development : Due to its ability to modulate biological pathways, it is considered a candidate for developing new therapeutic agents targeting neurological disorders.
- Chemical Synthesis : It serves as a building block in synthesizing more complex organic molecules, enhancing the efficiency of drug formulation processes .
- Biological Pathway Studies : Researchers utilize this compound to study various biological interactions and mechanisms, contributing to a deeper understanding of disease processes.
Q & A
Q. What are the key synthetic routes for 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common route includes:
Phenoxy Group Formation : Reacting 4-chloro-2-fluorophenol with a piperidine derivative (e.g., 4-hydroxypiperidine) using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
Hydrochloride Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Critical Parameters :
- Temperature control (80–100°C for SNAr).
- Purification via recrystallization (ethanol/water mixture) to achieve >95% purity.
- Characterization by NMR (¹H/¹³C), HPLC, and mass spectrometry .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .
- Storage : Store in a desiccator at 2–8°C, away from strong oxidizers (e.g., peroxides).
- Spill Management : Absorb with inert material (vermiculite), avoid dust generation, and dispose per local regulations.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the substitution pattern on the phenoxy group influence the compound’s reactivity?
Methodological Answer: The 4-chloro-2-fluoro substituents impact electronic and steric properties:
- Electronic Effects : The electron-withdrawing Cl and F groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks.
- Steric Effects : The ortho-fluorine creates steric hindrance, influencing regioselectivity in coupling reactions (e.g., Suzuki-Miyaura).
Experimental Validation : - Compare reaction kinetics with analogs (e.g., 4-chlorophenoxy vs. 4-fluorophenoxy derivatives) using HPLC or LC-MS to track intermediate formation .
- Computational modeling (DFT) predicts activation barriers for SNAr reactions .
Q. What methodologies are recommended for analyzing its interaction with biological targets?
Methodological Answer:
- Binding Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure affinity for receptors (e.g., GPCRs). For example:
- Enzyme Inhibition Studies : Conduct IC₅₀ assays with a fluorogenic substrate (e.g., for kinase or protease activity).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Q. How can structural analogs be designed to enhance pharmacological activity?
Methodological Answer:
- SAR (Structure-Activity Relationship) Strategies :
- Introduce electron-donating groups (e.g., -OCH₃) at the para position to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Replace piperidine with a morpholine ring to alter hydrogen-bonding capacity .
- In Vivo Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
